7H-Benz[de]anthracen-7-one, 8,11-dichloro-
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Overview
Description
8,11-Dichloro-7H-benz(de)anthracen-7-one is a chemical compound with the molecular formula C17H8Cl2O. It is a derivative of benzanthrone, a polycyclic aromatic ketone.
Preparation Methods
The synthesis of 8,11-Dichloro-7H-benz(de)anthracen-7-one typically involves the chlorination of benzanthrone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8 and 11 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst .
Chemical Reactions Analysis
8,11-Dichloro-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
8,11-Dichloro-7H-benz(de)anthracen-7-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 8,11-Dichloro-7H-benz(de)anthracen-7-one involves its interaction with specific molecular targets. Its chlorinated structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes .
Comparison with Similar Compounds
8,11-Dichloro-7H-benz(de)anthracen-7-one can be compared with other similar compounds such as:
Benzanthrone: The parent compound, which lacks the chlorine substituents.
8-Chloro-7H-benz(de)anthracen-7-one: A mono-chlorinated derivative.
11-Chloro-7H-benz(de)anthracen-7-one: Another mono-chlorinated derivative. The presence of two chlorine atoms in 8,11-Dichloro-7H-benz(de)anthracen-7-one makes it more reactive and versatile in chemical reactions compared to its mono-chlorinated counterparts
Properties
CAS No. |
42530-53-0 |
---|---|
Molecular Formula |
C17H8Cl2O |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
8,11-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-12-7-8-13(19)16-15(12)10-5-1-3-9-4-2-6-11(14(9)10)17(16)20/h1-8H |
InChI Key |
OZOXKVQQXLLTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC(=C4C(=O)C3=CC=C2)Cl)Cl |
Origin of Product |
United States |
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